Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This intermediate is then coupled with an aromatic aldehyde to afford the corresponding Schiff base compounds . This method suggests a multi-step synthesis involving condensation reactions, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of one of the synthesized compounds, specifically the (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis. It was found to crystallize in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . These findings provide insights into the potential molecular geometry and stability of the compound of interest, which may also exhibit similar intramolecular interactions.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the presence of functional groups such as the Schiff base suggests that these compounds could participate in various chemical reactions, including further condensation, reduction, or nucleophilic substitution, which could be relevant to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the characterization techniques such as FTIR, 1H, and 13C NMR spectroscopy indicate that these methods could be used to deduce properties like functional group presence, molecular conformation, and purity of the compound of interest . The thermal stability and crystalline nature of the compounds are also discussed, which could be indicative of the compound's behavior under various conditions.
Scientific Research Applications
Biodegradation and Environmental Fate
Research on related compounds, such as ethyl tert-butyl ether (ETBE), highlights the biodegradation and environmental fate of ether compounds in soil and groundwater. Microorganisms capable of degrading ETBE and similar compounds have been identified, offering insights into potential bioremediation strategies for ether contaminants. This underscores the environmental aspect of studying and managing the impact of chemical compounds like the one (Thornton et al., 2020).
Thermophysical Property Measurements
Studies on the mixtures containing ethers like MTBE, TAME, and ETBE with non-polar solvents contribute to understanding the thermophysical properties of these mixtures. Such research is vital for optimizing the use of ether compounds in fuel formulations and reducing exhaust pollution, thereby indirectly relating to the scientific exploration of new compounds for environmental sustainability (Marsh et al., 1999).
Microbial Degradation of Fuel Oxygenates
Investigations into the microbial degradation of fuel oxygenates, including MTBE and ETBE, shed light on the biodegradability of these substances under various redox conditions. Such studies are essential for understanding how compounds with ether linkages, similar to the one , behave in the environment and how their degradation can be enhanced (Schmidt et al., 2004).
Reproductive and Developmental Toxicity
Research on ETBE, a related ether compound, explores its developmental and reproductive toxicity. Such studies provide critical data for assessing the safety and regulatory aspects of chemicals used in consumer products, including fuels, which could extend to compounds with similar structures or functionalities (Peyster, 2010).
properties
IUPAC Name |
ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-methoxyindol-2-yl]-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClNO3S/c1-8-32-25(30)27(5,6)16-23-24(33-26(2,3)4)21-15-20(31-7)13-14-22(21)29(23)17-18-9-11-19(28)12-10-18/h9-15H,8,16-17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNJCVPJOZELR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)OC)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601407 | |
Record name | Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate | |
CAS RN |
154325-76-5 | |
Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-5-methoxy-α,α-dimethyl-1H-indole-2-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154325-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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